4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine
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Overview
Description
4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine is a synthetic compound that features a unique structure combining a trimethoxyphenyl group with an oxazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine typically involves the alkylation of secondary amines with 4-chlorobutyl 3,4,5-trimethoxybenzoate . The reaction conditions often include stirring and dissolving the reactants in a suitable solvent, followed by heating and refluxing to facilitate the reaction. For instance, a common method involves dissolving acrylonitrile, aniline, methanol, and sodium methoxide in a flask, followed by the addition of 3,4,5-trimethoxybenzaldehyde at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also incorporate steps to minimize waste and improve safety, such as the use of closed systems and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: NBS in the presence of light or heat to initiate free radical formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine involves its interaction with various molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase, thereby interfering with folic acid synthesis and nucleic acid biosynthesis . This inhibition can prevent the growth of bacteria and other microorganisms .
Comparison with Similar Compounds
Similar Compounds
Mescaline: A naturally occurring psychedelic compound with a similar trimethoxyphenyl group.
Trimethoprim: An antibiotic that also contains a trimethoxyphenyl group and inhibits dihydrofolate reductase.
3,4,5-Trimethoxyamphetamine: A psychoactive compound with structural similarities.
Uniqueness
4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine is unique due to its combination of the trimethoxyphenyl group with an oxazocine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of bioactivities not seen in other similar compounds .
Properties
CAS No. |
89462-57-7 |
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Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-oxazocine |
InChI |
InChI=1S/C16H19NO4/c1-18-14-10-13(11-15(19-2)16(14)20-3)12-17-6-4-5-8-21-9-7-17/h4-11H,12H2,1-3H3 |
InChI Key |
GEPMTOQVLPGMLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2C=CC=COC=C2 |
Origin of Product |
United States |
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